molecular formula C16H25NO5 B4039695 N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid

N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid

Cat. No.: B4039695
M. Wt: 311.37 g/mol
InChI Key: ZSYPEUQPSDELEX-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid is a chemical compound that combines an amine group with a phenoxy group and an oxalic acid moiety

Scientific Research Applications

N-[3-(4-methylphenoxy)propyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenoxy)propyl]butan-2-amine typically involves the reaction of 4-methylphenol with 3-chloropropylamine to form the intermediate 3-(4-methylphenoxy)propylamine. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenoxy)propyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine
  • N-[3-(4-bromo-2-methylphenoxy)propyl]-2-butanamine

Uniqueness

N-[3-(4-methylphenoxy)propyl]butan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-4-13(3)15-10-5-11-16-14-8-6-12(2)7-9-14;3-1(4)2(5)6/h6-9,13,15H,4-5,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYPEUQPSDELEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=CC=C(C=C1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid
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N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid
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N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid
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N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid
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N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 6
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N-[3-(4-methylphenoxy)propyl]butan-2-amine;oxalic acid

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